![molecular formula C8H15N B13566874 Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)
Spiro[3.4]octan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[34]octan-6-amine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octan-6-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a cyclohexanone derivative can lead to the formation of the spirocyclic amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of functionalized spirocyclic derivatives.
Scientific Research Applications
Spiro[3.4]octan-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of spiro[3.4]octan-6-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with applications in drug development.
Spirooxindole: Known for its biological activity and use in medicinal chemistry.
Spiropiperidine: Used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
Spiro[34]octan-6-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
spiro[3.4]octan-7-amine |
InChI |
InChI=1S/C8H15N/c9-7-2-5-8(6-7)3-1-4-8/h7H,1-6,9H2 |
InChI Key |
WQLYRCCYWHTJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)


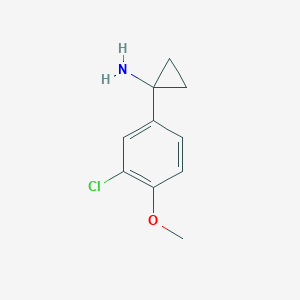
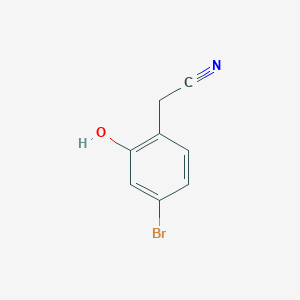

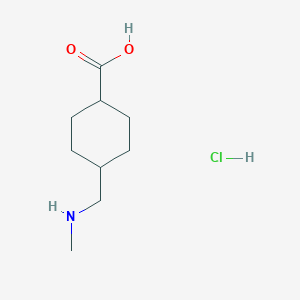
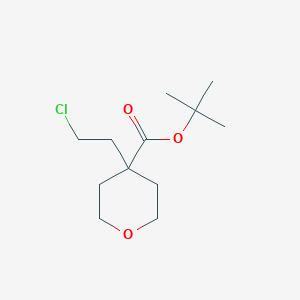
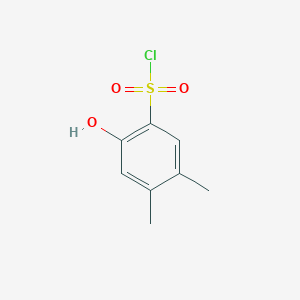
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
![3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13566852.png)
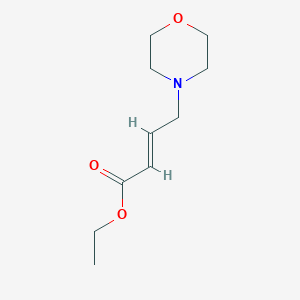
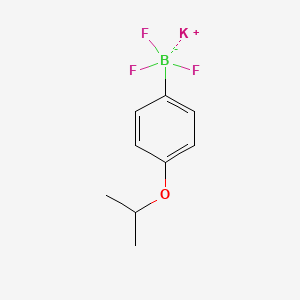
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
